molecular formula C15H13ClN2O3 B5011167 2-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide

2-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No. B5011167
M. Wt: 304.73 g/mol
InChI Key: ZDDIBMSBSJZQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide, also known as CNMA, is a chemical compound that belongs to the class of acetanilide derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

2-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. Moreover, this compound has been found to possess significant antimicrobial activity against a variety of pathogenic bacteria and fungi.

Mechanism of Action

The exact mechanism of action of 2-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the synthesis of prostaglandins and other inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. Moreover, this compound has been found to possess significant antimicrobial activity against a variety of pathogenic bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide in lab experiments is its potent pharmacological activity. It has been shown to exhibit significant anti-inflammatory, analgesic, and antimicrobial effects, making it a valuable tool for studying various diseases and conditions. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound to avoid any adverse effects.

Future Directions

There are several future directions for the study of 2-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide. One area of research is the development of new analogs of this compound with improved pharmacological activity and reduced toxicity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases and conditions. Finally, the use of this compound in combination with other drugs or therapies should be explored to determine its potential synergistic effects.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide involves the reaction between 4-chloroaniline and 2-methyl-4-nitrobenzoyl chloride in the presence of a base catalyst. The resulting product is then acetylated with acetic anhydride to obtain this compound. The reaction scheme for the synthesis of this compound is as follows:

properties

IUPAC Name

2-(4-chlorophenyl)-N-(2-methyl-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c1-10-8-13(18(20)21)6-7-14(10)17-15(19)9-11-2-4-12(16)5-3-11/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDIBMSBSJZQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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